molecular formula C18H12N2O4 B3833390 3-(dibenzo[b,d]furan-2-yloxy)-5-nitroaniline

3-(dibenzo[b,d]furan-2-yloxy)-5-nitroaniline

Cat. No. B3833390
M. Wt: 320.3 g/mol
InChI Key: IMZXRPOKLCZXNZ-UHFFFAOYSA-N
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Description

Dibenzofuran is a heterocyclic organic compound. It is an aromatic compound that has two benzene rings fused to a central furan ring . It is a volatile white solid that is soluble in nonpolar organic solvents .


Synthesis Analysis

Dibenzofuran can be obtained from coal tar, where it exists as a 1% component . It undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . Reaction of dibenzofuran with butyl lithium results in di lithiation .


Molecular Structure Analysis

The molecular structure of dibenzofuran consists of two benzene rings fused to a central furan ring . All the numbered carbon atoms have a hydrogen atom bonded to each of them .


Chemical Reactions Analysis

Dibenzofuran is thermally robust with a convenient liquid range . These properties, together with its low toxicity, are exploited by the use of dibenzofuran as a heat transfer agent .


Physical And Chemical Properties Analysis

Dibenzofuran has a molar mass of 168.19 g/mol . It appears as a white crystalline powder . It has a melting point of 81 to 85 °C and a boiling point of 285 °C . It is insoluble in water .

properties

IUPAC Name

3-dibenzofuran-2-yloxy-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c19-11-7-12(20(21)22)9-14(8-11)23-13-5-6-18-16(10-13)15-3-1-2-4-17(15)24-18/h1-10H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZXRPOKLCZXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC4=CC(=CC(=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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